molecular formula C28H35N3O5 B11399393 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399393
M. Wt: 493.6 g/mol
InChI Key: SNTPDNOKPBDPEC-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound. This compound is characterized by its complex structure, which includes multiple functional groups such as ethers, hydroxyls, and pyrazole rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one likely involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Typical synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of substituents: The ethoxy, propoxy, and hydroxy groups can be introduced through nucleophilic substitution reactions, often using alkyl halides and alcohols.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The pyrazole ring can undergo reduction under hydrogenation conditions to form a dihydropyrazole.

    Substitution: The ether groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, alcohols, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyrazole ring would yield a dihydropyrazole.

Scientific Research Applications

Chemistry

In chemistry, compounds like 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, such compounds may be investigated for their potential therapeutic effects. The presence of multiple functional groups and a pyrazole ring suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In industry, these compounds may be used in the development of new materials or as precursors to pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 4-(3-Propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and the pyrazole ring. This combination can result in unique chemical and biological properties, making it a compound of interest for further study.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O5/c1-5-15-36-22-13-12-19(17-23(22)34-6-2)27-24-25(20-10-7-8-11-21(20)32)29-30-26(24)28(33)31(27)14-9-16-35-18(3)4/h7-8,10-13,17-18,27,32H,5-6,9,14-16H2,1-4H3,(H,29,30)

InChI Key

SNTPDNOKPBDPEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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